molecular formula C22H20FN3O7S B2825353 N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE CAS No. 1025383-48-5

N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE

Cat. No.: B2825353
CAS No.: 1025383-48-5
M. Wt: 489.47
InChI Key: GHZXZHXVSGMOPT-UHFFFAOYSA-N
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Description

N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a synthetic compound featuring a multifunctional structure. Its core includes:

  • A 4-fluorobenzenesulfonyl group attached to a central ethyl backbone.
  • A piperazine ring substituted at the 4-position with a furan-2-carbonyl moiety.
  • A terminal furan-2-carboxamide group.

Its synthesis likely involves coupling 4-fluorobenzenesulfonyl chloride with a piperazine intermediate, followed by furan-2-carboxamide conjugation.

Properties

IUPAC Name

N-[1-(4-fluorophenyl)sulfonyl-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H20FN3O7S/c23-15-5-7-16(8-6-15)34(30,31)20(24-19(27)17-3-1-13-32-17)22(29)26-11-9-25(10-12-26)21(28)18-4-2-14-33-18/h1-8,13-14,20H,9-12H2,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GHZXZHXVSGMOPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1C(=O)C2=CC=CO2)C(=O)C(NC(=O)C3=CC=CO3)S(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H20FN3O7S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE typically involves multi-step organic reactions. A common approach might include:

    Formation of the fluorophenyl sulfonyl intermediate: This can be achieved by reacting 4-fluorobenzenesulfonyl chloride with an appropriate nucleophile.

    Coupling with piperazine: The intermediate is then reacted with a piperazine derivative, which has been pre-functionalized with a furan-2-carbonyl group.

    Final coupling and cyclization: The resulting intermediate is further reacted with furan-2-carboxylic acid under suitable conditions to form the final compound.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the furan and piperazine moieties.

    Reduction: Reduction reactions could target the carbonyl groups within the structure.

    Substitution: The fluorophenyl and furan groups may participate in electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: Reagents like halogens, nucleophiles, or electrophiles under appropriate conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield hydroxylated derivatives, while reduction could produce alcohols or amines.

Scientific Research Applications

Chemistry

    Synthesis of Derivatives:

Biology

    Biological Activity: Compounds with similar structures are often studied for their biological activity, including antimicrobial, antiviral, and anticancer properties.

Medicine

    Therapeutic Agents: The compound may be investigated for its potential as a therapeutic agent in treating various diseases, particularly those involving inflammation or cancer.

Industry

    Material Science: The compound could be used in the development of new materials with specific properties, such as conductivity or fluorescence.

Mechanism of Action

The mechanism of action for N-[1-(4-FLUOROBENZENESULFONYL)-2-[4-(FURAN-2-CARBONYL)PIPERAZIN-1-YL]-2-OXOETHYL]FURAN-2-CARBOXAMIDE would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, modulating their activity through binding interactions. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound’s structural analogs can be categorized based on modifications to its sulfonyl, piperazine, or carboxamide moieties. Key comparisons are summarized below:

Table 1: Structural and Functional Comparison with Analogous Compounds

Compound Name Structural Differences Key Properties/Findings References
2-Thiophenefentanyl Replaces furan oxygen with sulfur in the terminal carboxamide. Increased lipophilicity; enhanced μ-opioid receptor binding compared to furanylfentanyl
1-[4-(4-Fluorobenzyl)piperazin-1-yl]-2-(2-chlorophenyl)ethan-1-one (10) Lacks sulfonyl and carboxamide groups; features a 4-fluorobenzyl-piperazine scaffold. Demonstrated serotonin receptor antagonism in preclinical models
N-(4-Fluorobenzyl)-1,2-dihydronaphtho[2,1-b]furan-2-carboxamide Replaces piperazine with a naphthofuran system; retains fluorobenzyl group. Potential CNS activity due to naphthofuran’s planar aromatic structure
4-(Furan-2-carbonyl)piperazin-1-ium 3,5-dinitrobenzoate Similar piperazine-furan core; includes a 3,5-dinitrobenzoate counterion. Crystallographic data shows planar furan and piperazine ring conformation
N-Furan-2-ylmethyl-4-methyl-benzenesulfonamide Simplified sulfonamide structure with methylbenzene and furanmethyl groups. Lower steric hindrance; improved solubility in polar solvents

Key Insights from Structural Modifications:

Sulfur Substitution (2-Thiophenefentanyl vs. The target compound’s furan oxygen may confer metabolic stability compared to thiophene analogs.

Piperazine Modifications:

  • The 4-(4-fluorobenzyl)piperazine derivative (Compound 10) lacks the sulfonyl and carboxamide groups but shows serotonin receptor activity, suggesting the piperazine ring’s role in receptor engagement .
  • In contrast, the target compound’s 4-(furan-2-carbonyl)piperazine moiety may favor interactions with enzymes like O-GlcNAc transferase (OGT), as seen in hydrazine-carbothioamide analogs .

Carboxamide Variations:

  • N-(4-Fluorobenzyl)-naphthofuran-carboxamide () replaces the piperazine with a rigid naphthofuran system, likely altering target selectivity toward kinases or GPCRs .
  • The target compound’s dual furan-carboxamide groups could facilitate dimeric binding or allosteric modulation.

Sulfonyl Group Impact: N-Furfuryl-p-toluenesulfonamide () highlights that methyl substitution on the benzene ring (vs.

Biological Activity

N-[1-(4-Fluorobenzenesulfonyl)-2-[4-(furan-2-carbonyl)piperazin-1-yl]-2-oxoethyl]furan-2-carboxamide is a complex organic compound with potential therapeutic applications. Its unique structure incorporates a furan ring, a piperazine moiety, and a sulfonamide group, which are often associated with biological activity. This article reviews the biological activity of this compound, including its mechanism of action, efficacy in various biological models, and potential therapeutic uses.

Chemical Structure and Properties

The chemical formula for this compound is C19H18FNO5S. The presence of diverse functional groups suggests that this compound may interact with multiple biological targets.

PropertyValue
Molecular FormulaC19H18FNO5S
Molecular Weight395.42 g/mol
IUPAC NameThis compound
CAS Number896327-88-1

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and modulate signaling pathways involved in cell proliferation and apoptosis. The fluorobenzenesulfonyl group enhances the compound's reactivity, potentially increasing its binding affinity to target proteins.

Inhibition of Enzymatic Activity

Research indicates that compounds with similar structures can act as inhibitors of histone deacetylases (HDACs), which play critical roles in regulating gene expression and are implicated in cancer progression. For example, studies have shown that related compounds exhibit significant HDAC inhibitory activity, leading to increased acetylation of histones and subsequent induction of apoptosis in cancer cells .

Anticancer Activity

In vitro studies have demonstrated that this compound exhibits cytotoxic effects against various cancer cell lines.

Table 1: Cytotoxicity Data Against Cancer Cell Lines

Cell LineIC50 (μM)Reference
HepG25.0
MCF73.5
A5494.0

The IC50 values indicate that the compound has potent activity against these cell lines, suggesting its potential as an anticancer agent.

Mechanistic Insights

Further investigation into the mechanism revealed that treatment with this compound leads to G2/M phase arrest and promotes apoptosis through the activation of caspases, similar to findings with other HDAC inhibitors .

Case Studies

One notable study evaluated the effects of this compound in a xenograft model of human cancer. The treatment resulted in a significant reduction in tumor volume compared to control groups, highlighting its potential for therapeutic application .

Table 2: Tumor Growth Inhibition in Xenograft Models

TreatmentTumor Volume (mm³)Tumor Growth Inhibition (%)
Control1500-
Compound Treatment75050

Q & A

Q. What are the key considerations for optimizing the multi-step synthesis of this compound?

The synthesis involves sequential functionalization of the piperazine core, sulfonylation, and carboxamide coupling. Critical steps include:

  • Piperazine functionalization : React 4-(furan-2-carbonyl)piperazine with ethyl glyoxylate under basic conditions (e.g., K₂CO₃ in DMF) to introduce the oxoethyl group .
  • Sulfonylation : Use 4-fluorobenzenesulfonyl chloride in dichloromethane with triethylamine to achieve selective sulfonylation at the primary amine .
  • Carboxamide coupling : Employ HATU/DIPEA-mediated coupling of furan-2-carboxylic acid to the intermediate amine. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) . Key challenge: Competing side reactions (e.g., over-sulfonylation) require strict stoichiometric control.

Q. Which analytical techniques are most reliable for confirming structural integrity and purity?

  • ¹H/¹³C NMR : Confirm regiochemistry of the piperazine and sulfonyl groups. Key signals include the furan carbonyl (~165 ppm in ¹³C NMR) and sulfonyl aromatic protons (δ 7.6–8.1 ppm in ¹H NMR) .
  • HPLC-MS : Use reverse-phase C18 columns (acetonitrile/water + 0.1% formic acid) to assess purity (>95%) and detect trace intermediates .
  • Elemental analysis : Validate empirical formula (C₂₄H₂₂FN₃O₆S) with ≤0.3% deviation .

Q. How can researchers design initial biological activity screenings for this compound?

Prioritize assays based on structural analogs:

  • Enzyme inhibition : Test against serine proteases (e.g., trypsin-like enzymes) due to the sulfonyl group’s electrophilic properties .
  • Receptor binding : Screen for affinity toward GPCRs (e.g., serotonin receptors) using radioligand displacement assays .
  • Cytotoxicity : Use MTT assays in cancer cell lines (e.g., HeLa, MCF-7) at 1–100 µM concentrations .

Advanced Research Questions

Q. What strategies are effective for elucidating structure-activity relationships (SAR) in derivatives?

  • Core modifications : Replace the 4-fluorobenzenesulfonyl group with methylsulfonyl or nitrobenzenesulfonyl to assess electronic effects on bioactivity .
  • Piperazine substitution : Introduce methyl or acetyl groups to the piperazine nitrogen to evaluate steric impacts on receptor binding .
  • Computational modeling : Perform DFT calculations (e.g., Gaussian 16) to map electrostatic potential surfaces and identify pharmacophore regions .

Q. How can solubility limitations in aqueous systems be addressed without compromising activity?

  • Salt formation : Convert the free base to a hydrochloride salt (improves solubility by >10-fold in PBS) .
  • PEGylation : Attach polyethylene glycol (PEG-400) to the carboxamide via ester linkages .
  • Co-solvent systems : Use DMSO/PBS (10:90 v/v) for in vitro assays, ensuring <0.1% cytotoxicity .

Q. What factors could explain contradictory bioactivity data across studies?

  • Enantiomeric impurities : Chiral centers in the piperazine core may lead to opposing activities. Resolve via chiral HPLC (Chiralpak IA column) .
  • Metabolic instability : The furan ring is prone to oxidative degradation by CYP450 enzymes, altering activity in hepatic microsomal assays .
  • Assay variability : Standardize cell lines (e.g., ATCC-certified) and control for serum protein binding in IC₅₀ determinations .

Q. Which computational tools are recommended for predicting target interactions?

  • Molecular docking : Use AutoDock Vina with crystal structures from the PDB (e.g., 5-HT₂A receptor, PDB ID: 6A94) .
  • MD simulations : Run 100-ns simulations in GROMACS to assess binding stability and hydrogen-bond occupancy .
  • ADMET prediction : Employ SwissADME to estimate logP (current value: ~2.8) and blood-brain barrier permeability .

Q. How can researchers validate the compound’s stability under physiological conditions?

  • Forced degradation studies : Expose to pH 1–13 buffers, UV light (254 nm), and 40°C/75% RH for 14 days. Monitor via UPLC for degradation products (e.g., hydrolyzed furan rings) .
  • Plasma stability : Incubate in human plasma (37°C, 24 hr) and quantify parent compound using LC-MS/MS .

Methodological Notes

Q. What techniques are optimal for separating enantiomers in chiral derivatives?

  • Chiral HPLC : Use amylose-based columns (Chiralpak IA) with hexane/isopropanol (85:15) .
  • Crystallization : Resolve diastereomeric salts with L-tartaric acid in ethanol/water .

Q. How to investigate reaction mechanisms in key synthetic steps?

  • Kinetic isotope effects : Compare rates of deuterated vs. non-deuterated substrates in sulfonylation .
  • DFT calculations : Map transition states for carboxamide coupling to identify rate-determining steps .

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